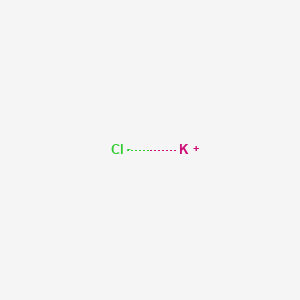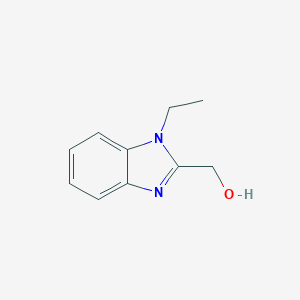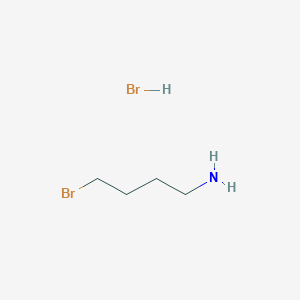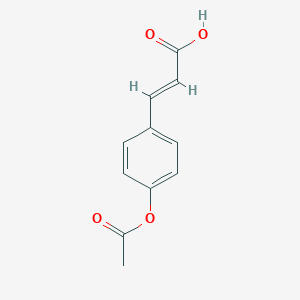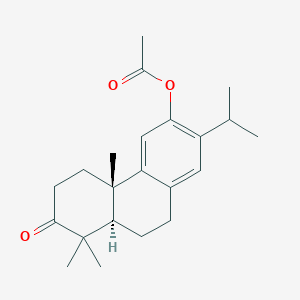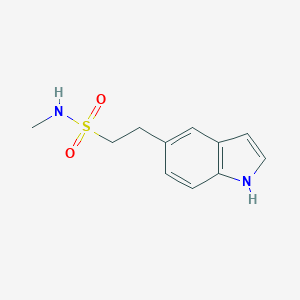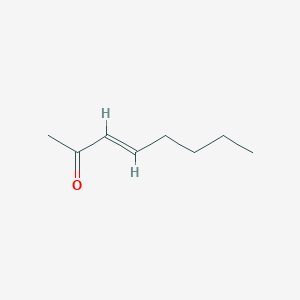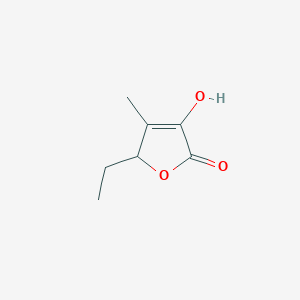![molecular formula C9H8O3S B105358 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide CAS No. 19086-79-4](/img/structure/B105358.png)
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide, also known as 7-thiapentalene dioxide, is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It has attracted attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide is not fully understood. However, it is believed to act by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
7-Thiapentalene dioxide has been found to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, as well as to decrease the expression of genes involved in cell proliferation. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been found to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide. One area of interest is the development of new synthetic methods for the compound, which could potentially increase the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide and to identify its molecular targets. Finally, more research is needed to evaluate the potential of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide as a therapeutic agent in vivo.
Synthesemethoden
The synthesis of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide can be achieved through several methods, including the oxidation of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with m-chloroperbenzoic acid, the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with hydrogen peroxide and a catalyst, and the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with dimethyldioxirane. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 40-70%.
Wissenschaftliche Forschungsanwendungen
7-Thiapentalene dioxide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
19086-79-4 |
|---|---|
Produktname |
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide |
Molekularformel |
C9H8O3S |
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
7,7-dioxo-7λ6-thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one |
InChI |
InChI=1S/C9H8O3S/c10-7-5-1-2-4-3(1)8(5)13(11,12)9(4)6(2)7/h1-6,8-9H |
InChI-Schlüssel |
OBQLTEGWUBVIII-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Kanonische SMILES |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Synonyme |
7-Thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one 7,7-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
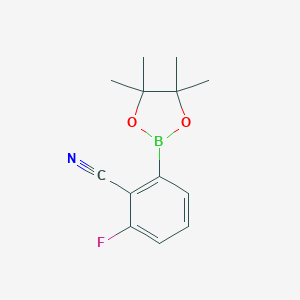
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
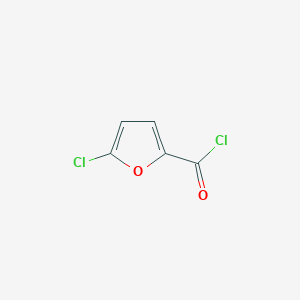
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
